N-[4-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)phenyl]-2-thiophenecarboxamide
Description
Properties
IUPAC Name |
N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3NOS2/c20-19(21,22)14-3-1-4-16(11-14)26-12-13-6-8-15(9-7-13)23-18(24)17-5-2-10-25-17/h1-11H,12H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOFWUKYNFRBBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SCC2=CC=C(C=C2)NC(=O)C3=CC=CS3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound belongs to the class of organic compounds known as trifluoromethylbenzenes. These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups. The specific targets and their roles in biological systems are yet to be identified.
Mode of Action
It is known that trifluoromethyl groups in organic compounds can enhance the potency of drugs by lowering the pka of certain functional groups, thereby enabling key hydrogen bonding interactions with proteins.
Pharmacokinetics
Some predicted properties include a density of 15±01 g/cm^3, a molar refractivity of 1002±04 cm^3, and a polar surface area of 112 Å^2. These properties can influence the compound’s bioavailability and pharmacokinetics.
Biological Activity
N-[4-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)phenyl]-2-thiophenecarboxamide, also known by its CAS number 338398-68-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant research findings.
- Molecular Formula : CHFN\OS
- Molecular Weight : 393.45 g/mol
- Boiling Point : Approximately 427.8 °C (predicted)
- Density : 1.39 g/cm³ (predicted)
- pKa : 12.43 (predicted)
These properties suggest that the compound may exhibit stability under various conditions, which is crucial for its biological applications.
Antimicrobial Activity
Recent studies have indicated that compounds with trifluoromethyl and sulfonyl groups can exhibit significant antimicrobial properties. For instance, a study on aryl-urea derivatives demonstrated that certain compounds showed effective antibacterial activity against strains such as Escherichia coli and Candida albicans, with minimum inhibitory concentrations (MICs) as low as 4.88 µg/mL .
Anticancer Properties
The anticancer potential of this compound has been explored in various studies. In vitro tests against multiple human cancer cell lines revealed that derivatives similar to this compound exhibited IC values superior to established chemotherapeutics like Doxorubicin. For example, specific derivatives showed IC values of 22.4 μM against PACA2 cells compared to Doxorubicin's 52.1 μM .
The mechanism underlying the biological activity of this compound appears to involve the modulation of key cellular pathways. Research has shown that treatment with certain derivatives leads to the down-regulation of genes associated with cancer progression, such as BRCA1, BRCA2, and TP53. This suggests that the compound may interfere with critical signaling pathways involved in cell proliferation and survival .
Structure-Activity Relationship (SAR)
The presence of trifluoromethyl and sulfonyl groups significantly enhances the biological profile of compounds like this compound. These groups are known to increase lipophilicity and improve binding interactions with target proteins, which can lead to enhanced potency and selectivity against specific biological targets .
Study 1: Synthesis and Screening
A study focused on synthesizing novel derivatives based on similar structural motifs reported successful synthesis and screening for antimicrobial activity. The synthesized compounds were tested against various bacterial strains, showing promising results that warrant further investigation into their therapeutic potential .
Study 2: Anticancer Activity Assessment
Another research effort evaluated the anticancer activity of related compounds, demonstrating significant efficacy against several cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity and suggested further exploration into the pharmacodynamics and pharmacokinetics of these compounds .
Comparison with Similar Compounds
Core Structure Variations
Thiophene vs. Heterocyclic Analogs
- Target Compound : Thiophene-2-carboxamide core.
- N-(4-{4-[2-(Trifluoromethoxy)phenyl]piperazin-1-yl}butyl)thiophene-2-carboxamide (): Shares the thiophene carboxamide core but replaces the sulfanylmethyl group with a piperazine-butoxy chain.
- 2-[4-(3-Chlorophenyl)piperazin-1-yl]methyl-N-[3-(trifluoromethyl)phenyl]methyl-1,3-thiazole-4-carboxamide () : Uses a thiazole ring instead of thiophene. Thiazole’s nitrogen atom may enhance hydrogen bonding but reduce aromaticity compared to thiophene, impacting target binding .
- N-[4-(Trifluoromethoxy)phenyl]-2-[5-[3-(trifluoromethyl)phenyl]tetrazol-2-yl]acetamide () : Tetrazole ring replaces thiophene, offering metabolic resistance but reduced planarity, which could affect membrane permeability .
Key Insight : Thiophene derivatives generally exhibit superior π-π stacking and electron-rich environments, favoring interactions with hydrophobic enzyme pockets .
Substituent Analysis
*Estimated based on structural analogs.
- Sulfanyl vs. Sulfonyl : The target’s sulfanyl group (-S-) is less electron-withdrawing than sulfonyl (-SO₂-), which may reduce oxidative metabolism but limit polar interactions .
- Trifluoromethyl vs. Trifluoromethoxy : CF₃ (target) offers higher lipophilicity than CF₃O- (), enhancing blood-brain barrier penetration .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for N-[4-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)phenyl]-2-thiophenecarboxamide, and how can reaction conditions be optimized?
- Methodological Answer : Utilize Design of Experiments (DOE) principles to optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can identify critical variables, while response surface methodology (RSM) refines optimal conditions . Evidence from similar trifluoromethyl-containing compounds suggests that palladium-catalyzed cross-coupling or nucleophilic aromatic substitution may be effective, with careful control of moisture to avoid hydrolysis of the sulfanyl group .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?
- Methodological Answer : Combine X-ray crystallography (for absolute configuration determination) with NMR spectroscopy (¹H, ¹³C, and ¹⁹F for trifluoromethyl group analysis) and FT-IR (to confirm carboxamide and sulfanyl functionalities). Crystallographic data from analogous thiophenecarboxamide derivatives highlight the importance of single-crystal diffraction for resolving steric effects caused by the trifluoromethyl group .
Q. How can researchers assess the solubility and stability of this compound under experimental conditions?
- Methodological Answer : Perform Hansen solubility parameter (HSP) analysis to identify compatible solvents. Stability studies should include accelerated degradation tests (e.g., under UV light, varying pH) monitored via HPLC. For compounds with sulfanyl linkages, oxidative stability in DMSO or aqueous buffers should be prioritized .
Advanced Research Questions
Q. What computational approaches predict the reactivity of the trifluoromethyl group in catalysis or binding interactions?
- Methodological Answer : Employ density functional theory (DFT) to calculate electrostatic potential surfaces and Fukui indices, identifying nucleophilic/electrophilic sites. Couple this with molecular dynamics (MD) simulations to model interactions in solvent environments or protein binding pockets. Recent advancements in AI-driven platforms (e.g., COMSOL Multiphysics integrated with machine learning) enable real-time prediction of reaction pathways .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer : Apply meta-analysis frameworks to harmonize datasets, accounting for variables like assay type (e.g., cell-free vs. cell-based) and purity thresholds (>95% by HPLC). Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. functional assays). Data integrity tools in chemical software (e.g., encrypted lab notebooks) ensure traceability and reproducibility .
Q. What experimental designs are optimal for studying the compound’s stability in catalytic or pharmaceutical formulations?
- Methodological Answer : Use accelerated stability testing with DOE to simulate long-term degradation. For catalytic applications, evaluate thermal stability via thermogravimetric analysis (TGA) and monitor byproducts via GC-MS. In drug formulations, apply ICH Q1A guidelines for stress testing (e.g., hydrolysis, photolysis) and employ kinetic modeling to extrapolate shelf-life .
Q. How can reaction mechanisms involving the sulfanyl-methylphenyl moiety be elucidated?
- Methodological Answer : Conduct isotopic labeling studies (e.g., deuterium at the sulfanyl group) paired with in situ FT-IR to track intermediate formation. Computational reaction path searches using quantum chemical methods (e.g., IRC calculations) can map transition states, as demonstrated in ICReDD’s workflow for similar heterocyclic systems .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
